molecular formula C7H15NO2S B1288603 2-(tert-Butyl)isothiazolidine 1,1-dioxide CAS No. 34693-41-9

2-(tert-Butyl)isothiazolidine 1,1-dioxide

Cat. No.: B1288603
CAS No.: 34693-41-9
M. Wt: 177.27 g/mol
InChI Key: COUNGRLYRIRQRC-UHFFFAOYSA-N
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Description

2-(tert-Butyl)isothiazolidine 1,1-dioxide is a heterocyclic compound with the molecular formula C₇H₁₅NO₂S. It is also known as N-t-Butyl-1,3-propanesultam. This compound is characterized by its isothiazolidine ring structure, which includes a sulfur atom and a tert-butyl group attached to the nitrogen atom. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)isothiazolidine 1,1-dioxide typically involves the reaction of tert-butylamine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the isothiazolidine ring. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isothiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various alkyl or aryl derivatives of the isothiazolidine ring.

Scientific Research Applications

2-(tert-Butyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazolidine ring can interact with the active sites of enzymes, inhibiting their activity. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfur atom in the ring can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)isothiazolidine: Lacks the 1,1-dioxide functionality.

    2-(tert-Butyl)thiazolidine: Contains a sulfur atom but lacks the nitrogen atom in the ring.

    2-(tert-Butyl)isothiazoline: Contains a double bond in the ring structure.

Uniqueness

2-(tert-Butyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the tert-butyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications.

Biological Activity

2-(tert-Butyl)isothiazolidine 1,1-dioxide is a compound known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique isothiazolidine core with a tert-butyl group that enhances its lipophilicity. This modification is significant as it may improve the compound's bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

  • Case Study : In a study evaluating the antibacterial efficacy of various isothiazolidines, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent . It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Research Findings : A study highlighted that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its potential utility in inflammatory conditions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzymatic Interaction : The compound may act as a competitive inhibitor for enzymes involved in bacterial metabolism and inflammatory pathways. Its binding affinity to these targets is crucial for its therapeutic effects.
  • Cell Signaling Modulation : By influencing cell signaling pathways, particularly those related to inflammation and immune response, the compound can alter cellular functions that contribute to disease progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeUnique Features
2-(methyl)isothiazolidine 1,1-dioxideIsothiazolidineSmaller alkyl group; different solubility properties
3-isothiazolidine 1,1-dioxideIsothiazolidineDifferent position of substituents; varied biological activity
2-(phenyl)isothiazolidine 1,1-dioxideIsothiazolidineAromatic substitution; may enhance interaction with biological targets

The tert-butyl group in the compound enhances lipophilicity compared to others in the table, potentially leading to superior pharmacokinetic properties.

Properties

IUPAC Name

2-tert-butyl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUNGRLYRIRQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610928
Record name 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34693-41-9
Record name 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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